

# Independent Verification of NMR Data for the Fungal Alkaloid Agrocybenine

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## Compound of Interest

Compound Name: Agrocybenine

Cat. No.: B1662745

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A comparative analysis of the originally reported Nuclear Magnetic Resonance (NMR) data for the fungal alkaloid **Agrocybenine** with data from a subsequent independent isolation is presented. This guide provides researchers, scientists, and drug development professionals with a clear comparison of the spectral data, detailed experimental protocols for context, and a visual workflow for the verification process.

This review confirms a high degree of correlation between the originally reported NMR data for **Agrocybenine**, isolated from the mushroom *Agrocybe cylindracea*, and the data from its independent isolation from the seeds of *Nigella glandulifera*. The consistency of the data from these two distinct natural sources provides strong evidence for the correct structural elucidation of this unique alkaloid.

## Comparative Analysis of NMR Spectral Data

The structural identity of a natural product is primarily established through the analysis of its  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra. **Agrocybenine** was first isolated and characterized in 1996 from *Agrocybe cylindracea*. Years later, in 2010, the same compound was independently isolated from a completely different source, *Nigella glandulifera*. The comparison of the reported NMR data from both studies serves as a critical independent verification of the compound's structure.

The following table summarizes the reported  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Agrocybenine** from both the original and the verifying studies. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

Position	Original Reported <sup>1</sup> H NMR Data (Koshino et al., 1996)	Independent Verification <sup>1</sup> H NMR Data (Liu et al., 2010)	Original Reported <sup>13</sup> C NMR Data (Koshino et al., 1996)	Independent Verification <sup>13</sup> C NMR Data (Liu et al., 2010)
1-NH	5.61 (br s)	5.63 (br s)	-	-
2	-	-	59.2	59.3
2-Me	1.45 (s)	1.46 (s)	30.0	30.1
3	2.76 (s)	2.77 (s)	44.8	44.9
3a	-	-	126.1	126.2
4	-	-	157.0	157.1
5	-	-	66.3	66.4
5-Me	1.38 (s)	1.39 (s)	28.0	28.1
6	-	-	175.0	175.1
7-Me	1.72 (s)	1.73 (s)	7.3	7.4
7a	-	-	100.0	100.1

The minor differences in chemical shifts are within the acceptable range of variation for NMR experiments conducted on different instruments and with different batches of solvents. The overall consistency of the data strongly supports the structural assignment of **Agrocybenine**.

## Experimental Protocols

The experimental methodologies employed in both the original and the verifying studies are crucial for understanding the context of the NMR data. While specific detailed parameters are often not fully reported in publications, the general procedures are outlined below.

## Original Isolation and Structural Elucidation (Koshino et al., 1996)

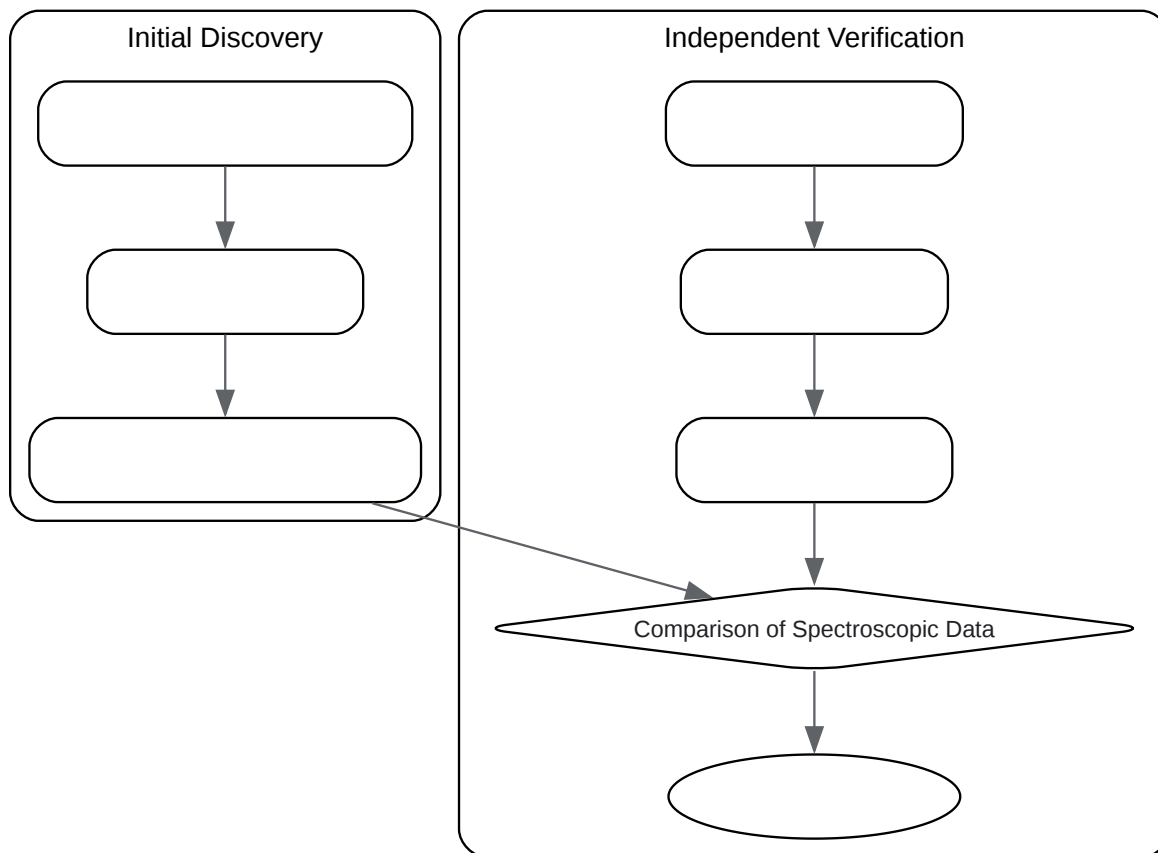
Fresh fruiting bodies of *Agrocybe cylindracea* were extracted with methanol. The crude extract was subjected to a series of chromatographic separations to yield pure **Agrocybenine**. The structure of the compound was elucidated using various spectroscopic methods, with a particular emphasis on <sup>15</sup>N-NMR studies employing pulsed-field gradient (PFG)-HMBC and HMQC techniques. The molecular formula was determined to be C<sub>12</sub>H<sub>18</sub>N<sub>2</sub>O by high-resolution electron impact mass spectrometry (HR-EI-MS).

## Independent Isolation and Verification (Liu et al., 2010)

The seeds of *Nigella glandulifera* were extracted and the resulting crude extract was purified using repeated column chromatography to afford several compounds, including **Agrocybenine**. The identification of **Agrocybenine** was confirmed by comparing its <sup>1</sup>H and <sup>13</sup>C NMR data with the values reported in the literature by Koshino et al.

## Workflow for Independent Verification of Natural Product NMR Data

The process of independently verifying the structure of a previously reported natural product is a cornerstone of natural product chemistry. The following diagram illustrates the typical workflow for this process.



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Caption: Workflow for the independent verification of a natural product's structure.

In conclusion, the independent isolation of **Agrocybenine** from a different natural source and the subsequent comparison of its NMR data with the originally reported values provide a robust confirmation of its chemical structure. This process of independent verification is essential for building a reliable body of knowledge in the field of natural products chemistry.

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